Cas no 1804623-93-5 (2-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile)

2-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile
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- インチ: 1S/C8H4F3N3O4/c9-8(10,11)18-6-3-5(14(16)17)4(1-2-12)13-7(6)15/h3H,1H2,(H,13,15)
- InChIKey: TVNPJFDBTMWUFD-UHFFFAOYSA-N
- SMILES: FC(OC1C(NC(CC#N)=C(C=1)[N+](=O)[O-])=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 506
- トポロジー分子極性表面積: 108
- XLogP3: 0.8
2-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029097817-1g |
2-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile |
1804623-93-5 | 97% | 1g |
$1,564.50 | 2022-04-02 |
2-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile 関連文献
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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2-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrileに関する追加情報
2-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile
2-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile (CAS No: 1804623-93-5) is a highly functionalized organic compound with a pyridine ring as its core structure. This compound has garnered significant attention in the fields of medicinal chemistry and agrochemicals due to its unique combination of functional groups, which include a hydroxyl group, a nitro group, a trifluoromethoxy group, and an acetonitrile group. These substituents not only enhance the compound's stability but also confer it with diverse biological activities, making it a promising candidate for various applications.
The pyridine ring serves as the structural backbone of this molecule, providing a rigid framework that facilitates the attachment of various functional groups. The hydroxyl group at position 2 contributes to hydrogen bonding capabilities, which can influence the compound's solubility and bioavailability. The nitro group at position 5 is known for its strong electron-withdrawing properties, which can modulate the electronic characteristics of the molecule and enhance its reactivity in certain chemical reactions. The trifluoromethoxy group at position 3 introduces significant electron-withdrawing effects due to the presence of three fluorine atoms, which not only stabilize the molecule but also contribute to its lipophilicity. Finally, the acetonitrile group at position 6 adds another layer of functionality by introducing a nitrile moiety, which can participate in various chemical transformations and interactions.
Recent studies have highlighted the potential of 2-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile as a lead compound in drug discovery programs targeting various diseases. For instance, researchers have explored its ability to inhibit key enzymes involved in cancer progression, such as tyrosine kinases and histone deacetylases (HDACs). The compound's unique structure allows it to bind effectively to these enzyme targets, making it a promising candidate for anti-cancer therapies. Additionally, its trifluoromethoxy group has been shown to enhance its pharmacokinetic properties, such as absorption and metabolism, which are critical for drug efficacy.
In the agrochemical sector, this compound has demonstrated potential as a herbicide or fungicide due to its ability to inhibit specific plant enzymes or fungal growth pathways. Its acetonitrile group plays a crucial role in enhancing its bioactivity against plant pathogens, while the nitro and trifluoromethoxy groups contribute to its selectivity and potency. Recent field trials have shown that this compound exhibits excellent efficacy against various crop pathogens without causing significant phytotoxicity, making it a valuable addition to sustainable agricultural practices.
The synthesis of 2-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile involves a multi-step process that combines advanced organic synthesis techniques with precise control over reaction conditions. The key steps include the preparation of the pyridine ring via cyclization reactions, followed by selective substitution at specific positions to introduce the desired functional groups. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets stringent quality standards for both pharmaceutical and agrochemical applications.
From an environmental perspective, this compound has been evaluated for its biodegradability and ecological safety. Studies indicate that it undergoes rapid degradation under aerobic conditions, minimizing its persistence in the environment. Furthermore, its low toxicity profile towards non-target organisms makes it an eco-friendly alternative to traditional chemical agents.
In conclusion, 2-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile (CAS No: 1804623-93-5) is a versatile compound with immense potential in both medicinal and agrochemical fields. Its unique combination of functional groups endows it with diverse biological activities and favorable pharmacokinetic properties. As research continues to uncover new applications for this compound, it is poised to play a significant role in advancing modern medicine and sustainable agriculture.
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